N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine is an organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol This compound is characterized by the presence of a cycloheptane ring attached to an amine group, which is further connected to a 2,4-dimethoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine typically involves the reaction of cycloheptanone with 2,4-dimethoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the ketone group to an amine. The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides (e.g., HCl, HBr), alkoxides (e.g., NaOCH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Secondary or tertiary amines
Substitution: Halogenated or alkoxylated derivatives
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It may serve as a lead compound for the development of new drugs.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with neurotransmitter receptors may influence neurological functions, making it a potential candidate for the treatment of neurological disorders.
Comparison with Similar Compounds
N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine can be compared with other similar compounds, such as:
N-[(2,4-dimethoxyphenyl)methyl]cyclohexanamine: This compound has a cyclohexane ring instead of a cycloheptane ring, which may result in different chemical and biological properties.
N-[(2,4-dimethoxyphenyl)methyl]cyclopentanamine:
N-[(2,4-dimethoxyphenyl)methyl]cyclooctanamine: With a cyclooctane ring, this compound may exhibit unique properties compared to its cycloheptane counterpart.
The uniqueness of this compound lies in its specific ring structure and the presence of the 2,4-dimethoxyphenylmethyl group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]cycloheptanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-18-15-10-9-13(16(11-15)19-2)12-17-14-7-5-3-4-6-8-14/h9-11,14,17H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTGQSUOZBLFCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2CCCCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.